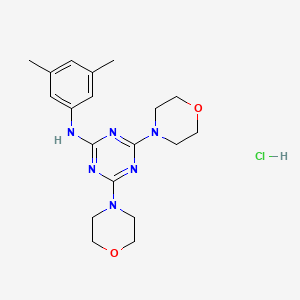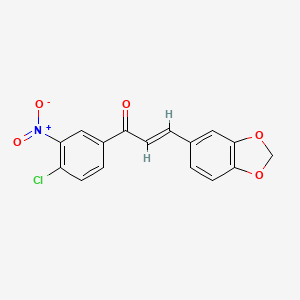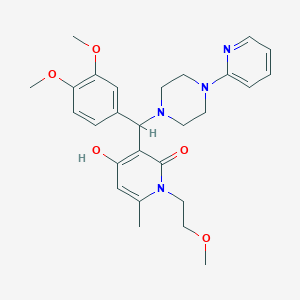![molecular formula C16H12ClN3OS B2904469 4-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 382159-92-4](/img/structure/B2904469.png)
4-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide” belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, benzanilides can generally be synthesized through the reaction of an aniline with a benzoyl chloride .Molecular Structure Analysis
The compound likely has a complex structure due to the presence of multiple functional groups including a benzamide, a thiadiazole ring, and a chloro-substituent .Chemical Reactions Analysis
The compound, due to its functional groups, might undergo various chemical reactions. For example, the chloro-substituent might undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of a benzamide group could influence its solubility and reactivity .Aplicaciones Científicas De Investigación
Convenient Preparations of Thiadiazoles
- Thiadiazoles, like 4-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, can be prepared using thioamides with electrophilic reagents in organic solvents. This method is noted for its high yield and room temperature conditions (Takikawa et al., 1985).
Solvent Polarizability and Tautomerism
- The solvent's polarizability affects the keto/enol equilibrium of thiadiazole derivatives. Spectroscopic methods revealed that solvent type influences whether keto or enol forms of these compounds predominate (Matwijczuk et al., 2017).
Nematocidal Activity
- Certain 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety exhibit significant nematocidal activities. These compounds can effectively inhibit the respiration and induce fluid leakage in nematodes (Liu et al., 2022).
Anticancer Evaluation
- Novel Schiff’s bases containing a thiadiazole scaffold show promising anticancer activity against various human cancer cell lines. These compounds have been evaluated for their potential as anticancer agents through molecular docking and ADMET studies (Tiwari et al., 2017).
Synthesis of Indolium-2-thiolates
- Thiadiazoles undergo ring-opening to produce thioketene intermediates, leading to the formation of indolium-2-thiolates, demonstrating the versatile reactivity of thiadiazole compounds (Androsov, 2008).
Type III Secretion Inhibitors
- Thiadiazole derivatives show potential as type III secretion inhibitors in Yersinia, suggesting their use in preventing or treating bacterial infections (Kauppi et al., 2007).
Mecanismo De Acción
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . For example, factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets. Additionally, the compound’s efficacy can be influenced by factors such as the physiological state of the cells, the presence of other drugs, and individual variations in metabolism and drug sensitivity.
Propiedades
IUPAC Name |
4-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3OS/c1-10-3-2-4-12(9-10)15-19-20-16(22-15)18-14(21)11-5-7-13(17)8-6-11/h2-9H,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALKBLTUCABUDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-methoxyphenyl)-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2904386.png)
![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2904387.png)
![6-{[(Tert-butoxy)carbonyl]amino}spiro[2.5]octane-5-carboxylic acid](/img/structure/B2904391.png)



![1-(furan-2-carbonyl)-6-(piperidin-1-ylsulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B2904397.png)
![(E)-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-3-[4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]prop-2-enenitrile](/img/structure/B2904398.png)


![2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2904403.png)

![N-[3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2904407.png)
